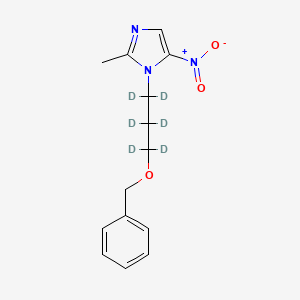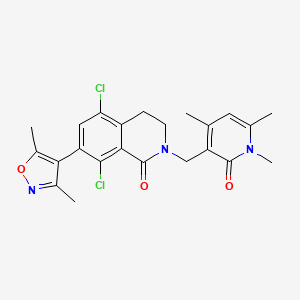
Ezh2-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezh2-IN-12 is a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), which is a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification associated with gene silencing. Overexpression or mutation of EZH2 is linked to various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors. The reaction conditions would be carefully controlled to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ezh2-IN-12 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, affecting the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
Ezh2-IN-12 has a wide range of scientific research applications, including:
Cancer Research: As an EZH2 inhibitor, this compound is used to study the role of EZH2 in cancer progression and to develop potential cancer therapies.
Epigenetics: It is used to investigate the mechanisms of gene silencing and the role of histone modifications in gene regulation.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting EZH2.
Biological Studies: It is used to study the effects of EZH2 inhibition on various biological processes, including cell differentiation and proliferation
Mecanismo De Acción
Ezh2-IN-12 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of H3K27. This inhibition leads to the reactivation of silenced genes, including tumor suppressor genes, which can inhibit cancer cell proliferation and induce apoptosis. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression and apoptosis .
Comparación Con Compuestos Similares
Ezh2-IN-12 is compared with other EZH2 inhibitors such as:
Tazemetostat: The first FDA-approved EZH2 inhibitor for the treatment of epithelioid sarcoma.
GSK126: Another potent EZH2 inhibitor used in preclinical studies.
CPI-1205: An EZH2 inhibitor currently in clinical trials for various cancers.
Uniqueness
This compound is unique due to its high selectivity and potency against EZH2, making it a valuable tool for both research and therapeutic applications. Its ability to effectively inhibit EZH2 activity and reactivate silenced genes sets it apart from other inhibitors .
Conclusion
This compound is a significant compound in the field of cancer research and epigenetics. Its potent inhibition of EZH2 makes it a valuable tool for studying gene regulation and developing new cancer therapies. The detailed understanding of its preparation, chemical reactions, and mechanism of action provides a solid foundation for its application in scientific research and drug development.
Propiedades
Fórmula molecular |
C23H23Cl2N3O3 |
|---|---|
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(1,4,6-trimethyl-2-oxopyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C23H23Cl2N3O3/c1-11-8-12(2)27(5)22(29)17(11)10-28-7-6-15-18(24)9-16(21(25)20(15)23(28)30)19-13(3)26-31-14(19)4/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
GWDVHMHVEQPHSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1C)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)

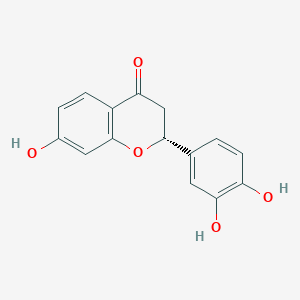
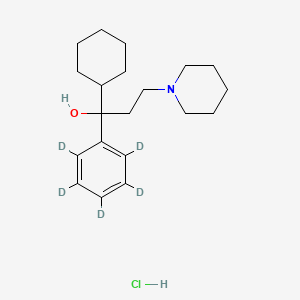
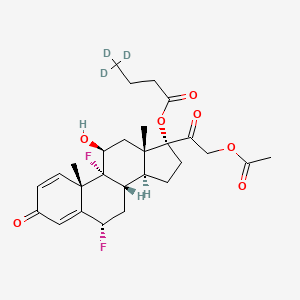
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
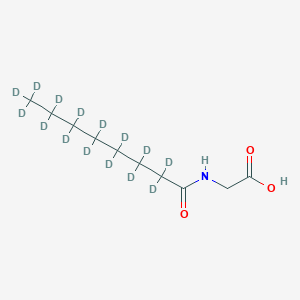

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
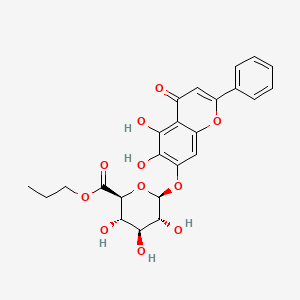

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
